![molecular formula C7H17ClN2O2S B3049282 N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride CAS No. 2007919-47-1](/img/structure/B3049282.png)
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride
Overview
Description
“N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number 1810074-90-8 . It has a molecular weight of 214.72 . The IUPAC name for this compound is ®-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Structural Studies
- Structural Analysis of Derivatives : Research on nimesulidetriazole derivatives, closely related to N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride, demonstrates the importance of studying the crystal structures of such compounds for understanding their molecular interactions. This study provides insight into the nature of intermolecular interactions in similar chemical compounds (Dey et al., 2015).
Molecular Conformation and Bonding
- Conformational Analysis : The molecular structure of N-(3,4-Dichlorophenyl)methanesulfonamide, a compound structurally similar to the subject compound, has been studied to understand its bond parameters and hydrogen bonding, which are critical for its biological activity (Gowda et al., 2007).
Chemical Synthesis and Reactions
- Synthesis and Reactions : Studies on the synthesis and reactions of related compounds, such as (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine and other sulfonamide derivatives, provide valuable information on the chemical behavior and potential applications of N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride (Arnold et al., 2003).
Ligand Design and Polypharmacology
- Ligand Design for CNS Disorders : A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, which are structurally related to the subject compound, highlights their potential in designing selective ligands for receptors involved in central nervous system disorders. This research opens avenues for exploring similar compounds like N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride in CNS therapeutic applications (Canale et al., 2016).
Physicochemical Properties
- Characterization of Similar Compounds : The physicochemical characterization of compounds like L-691, 121, which share similarities with N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride, is crucial in understanding their stability, solubility, and dissolution properties. This kind of study is fundamental in developing pharmaceutical formulations (Dubost et al., 1996).
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRXTSVFRZNPJN-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCNC1)S(=O)(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride | |
CAS RN |
2007919-47-1 | |
Record name | Methanesulfonamide, N-methyl-N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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